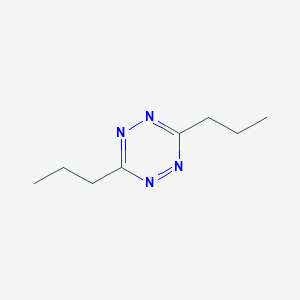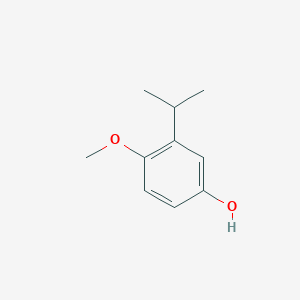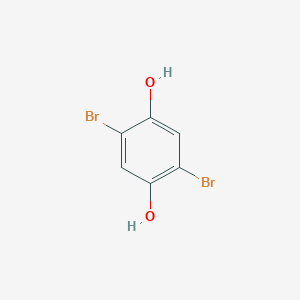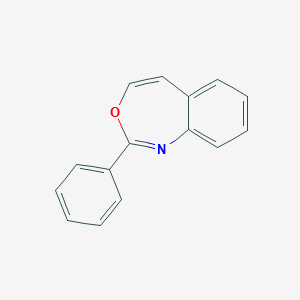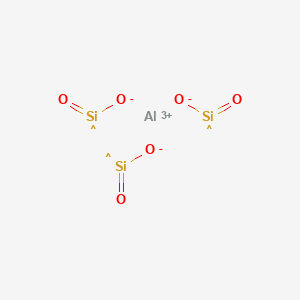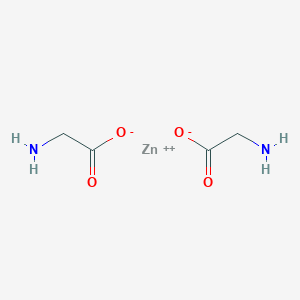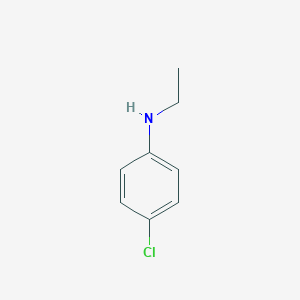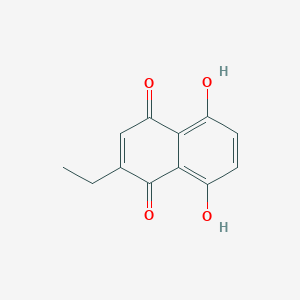
2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione, commonly known as juglone, is a natural compound found in the bark, leaves, and fruits of the black walnut tree. Juglone has been widely studied for its potential applications in various fields of science, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of juglone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. Juglone has been shown to induce apoptosis in cancer cells through the generation of ROS, which can cause oxidative damage to cellular components such as DNA, lipids, and proteins. Juglone has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Juglone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress, which can lead to cellular damage and death. Juglone has also been shown to inhibit the activity of several enzymes involved in cellular metabolism, including ATP synthase, which is involved in the production of ATP. Juglone has been shown to induce DNA damage and inhibit DNA repair, which can lead to mutations and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Juglone has several advantages and limitations for lab experiments. Its high solubility in organic solvents makes it easy to use in various assays. Its strong oxidizing properties make it useful for the detection of ROS and other oxidants. However, juglone can be toxic to cells at high concentrations, which can limit its use in certain assays. Juglone can also be unstable in aqueous solutions, which can affect its activity.
Orientations Futures
There are several future directions for juglone research. One area of interest is the development of juglone-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of juglone-based herbicides and insecticides for use in agriculture. Juglone's potential use in water treatment is also an area of interest for future research. Finally, the mechanism of action of juglone needs to be further elucidated to fully understand its potential applications in various fields of science.
Méthodes De Synthèse
Juglone can be synthesized using various methods, including the oxidation of 2-methylnaphthalene and the oxidation of juglansin, a natural precursor of juglone found in the black walnut tree. The most commonly used method for juglone synthesis is the oxidation of 5-hydroxy-1,4-naphthoquinone using potassium permanganate or other oxidizing agents. The yield of juglone from this method is usually high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
Juglone has been extensively studied for its potential applications in various fields of science. In medicine, juglone has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Juglone has also been shown to inhibit the activity of several inflammatory enzymes, including cyclooxygenase and lipoxygenase, which are involved in the development of inflammatory diseases such as arthritis.
In agriculture, juglone has been used as a natural herbicide due to its allelopathic properties. It has been shown to inhibit the growth of various plant species, including weeds, and can be used to control weed growth in crops. Juglone has also been shown to possess insecticidal properties and can be used to control insect pests in crops.
In environmental science, juglone has been studied for its potential use in water treatment. It has been shown to possess strong oxidizing properties and can be used to remove organic pollutants from water.
Propriétés
Numéro CAS |
15012-53-0 |
|---|---|
Nom du produit |
2-Ethyl-5,8-dihydroxynaphthalene-1,4-dione |
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.2 g/mol |
Nom IUPAC |
2-ethyl-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-2-6-5-9(15)10-7(13)3-4-8(14)11(10)12(6)16/h3-5,13-14H,2H2,1H3 |
Clé InChI |
FBDSXHWBGHODGZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
SMILES canonique |
CCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Synonymes |
2-Ethyl-5,8-dihydroxy-1,4-naphthoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




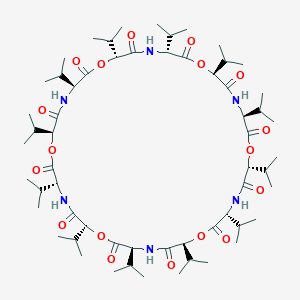
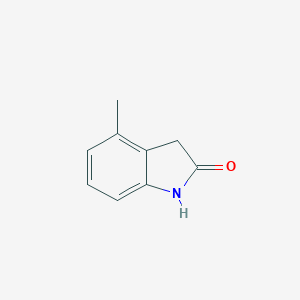
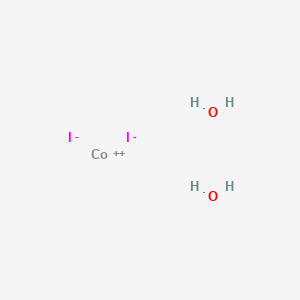
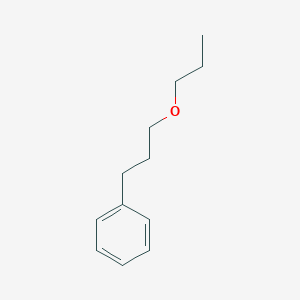
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
